

(S)-2-Cbz-aminobutane-1,4-diol molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-2-Cbz-aminobutane-1,4-diol

Cat. No.: B058335

[Get Quote](#)

An In-depth Technical Guide on (S)-2-Cbz-aminobutane-1,4-diol

This technical guide provides a summary of the key physicochemical properties of **(S)-2-Cbz-aminobutane-1,4-diol**. Due to the limited availability of detailed experimental protocols and biological pathway information in publicly accessible literature, this document focuses on the fundamental molecular characteristics and a proposed synthetic approach. The content is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Molecular Information

(S)-2-Cbz-aminobutane-1,4-diol, also known as (S)-benzyl (1,4-dihydroxybutan-2-yl)carbamate, is a chiral building block commonly used in organic synthesis. The carboxybenzyl (Cbz) protecting group on the amine allows for selective reactions at other functional sites.

Physicochemical Data

A compilation of the molecular formula, weight, and other relevant physical and chemical properties are presented in the table below.

Property	Value	Source
Molecular Formula	C12H17NO4	[1] [2]
Molecular Weight	239.27 g/mol	[1] [2]
Appearance	White to off-white powder	[1]
Density	1.2 ± 0.1 g/cm ³	[1]
Boiling Point	461.0 ± 45.0 °C at 760 mmHg	[1]
Flash Point	232.6 ± 28.7 °C	[1]
CAS Number	118219-23-1	[1] [2]

Synthetic Protocol

While a specific, detailed experimental protocol for the synthesis of **(S)-2-Cbz-aminobutane-1,4-diol** was not found in the available literature, a general and plausible synthetic route can be proposed. This involves the protection of the amino group of the corresponding amino diol precursor, (S)-2-aminobutane-1,4-diol.

General Synthesis of **(S)-2-Cbz-aminobutane-1,4-diol**

A common method for the introduction of a Cbz protecting group is the reaction of an amine with benzyl chloroformate in the presence of a base. The following represents a generalized procedure:

- (S)-2-aminobutane-1,4-diol is dissolved in a suitable solvent system, such as a mixture of water and a polar aprotic solvent (e.g., dioxane or THF).
- The solution is cooled in an ice bath to 0-5 °C.
- A base, such as sodium bicarbonate or sodium hydroxide, is added to the solution to act as a proton scavenger.
- Benzyl chloroformate, dissolved in a suitable solvent, is added dropwise to the cooled solution with vigorous stirring.

- The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).
- Upon completion, the product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).
- The combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.
- The crude product can be purified by column chromatography or recrystallization to yield pure **(S)-2-Cbz-aminobutane-1,4-diol**.

The following diagram illustrates the logical workflow of this proposed synthetic protocol.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **(S)-2-Cbz-aminobutane-1,4-diol**.

Signaling Pathways and Biological Activity

Extensive searches of scientific literature and databases did not yield any specific information regarding the involvement of **(S)-2-Cbz-aminobutane-1,4-diol** in cellular signaling pathways or its detailed biological activities. As a protected amino diol, it is primarily utilized as a chiral intermediate in the synthesis of more complex molecules, which may themselves have biological functions. Its role is therefore foundational in the construction of target compounds rather than as a biologically active agent in its own right in the contexts found. Further research would be required to elucidate any direct biological effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. (S)-2-Cbz-aminobutane-1,4-diol - CAS:118219-23-1 - Sunway Pharm Ltd [3wpharm.com]
- To cite this document: BenchChem. [(S)-2-Cbz-aminobutane-1,4-diol molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b058335#s-2-cbz-aminobutane-1-4-diol-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com